molecular formula C5H5N3O2 B3277422 Acetic acid, cyanodiazo-, ethyl ester CAS No. 65950-84-7

Acetic acid, cyanodiazo-, ethyl ester

Cat. No.: B3277422
CAS No.: 65950-84-7
M. Wt: 139.11 g/mol
InChI Key: PXXBOKDQFUVPFZ-UHFFFAOYSA-N
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Description

Acetic acid, cyanodiazo-, ethyl ester is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.1121 g/mol It is known for its unique structure, which includes both cyano and diazo functional groups

Preparation Methods

The synthesis of acetic acid, cyanodiazo-, ethyl ester can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with diazomethane under controlled conditions . This reaction typically requires a solvent such as ether and is carried out at low temperatures to ensure the stability of the diazo group.

Industrial production methods for this compound are less common, but they generally involve similar synthetic routes with an emphasis on safety and scalability. The use of automated systems and controlled environments is crucial to handle the reactive intermediates and ensure consistent product quality.

Chemical Reactions Analysis

Acetic acid, cyanodiazo-, ethyl ester undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyano group to an amine, typically using hydrogenation catalysts such as palladium on carbon.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Acetic acid, cyanodiazo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action for acetic acid, cyanodiazo-, ethyl ester involves its reactive functional groups. The diazo group can act as a source of nitrogen, participating in cycloaddition reactions to form nitrogen-containing heterocycles. The cyano group, on the other hand, can undergo nucleophilic addition reactions, leading to the formation of various derivatives.

These reactions often involve molecular targets such as nucleophiles and electrophiles, with pathways that include the formation of intermediates like carbenes or nitriles .

Comparison with Similar Compounds

Similar compounds to acetic acid, cyanodiazo-, ethyl ester include other cyano and diazo derivatives, such as:

    Ethyl cyanoacetate: Lacks the diazo group but shares the cyano functionality.

    Diazoacetic acid: Contains a diazo group but lacks the ester functionality.

    Cyanoacetic acid: Similar in structure but without the ester group.

What sets this compound apart is the combination of both cyano and diazo groups, which provides unique reactivity and versatility in synthetic applications .

Properties

IUPAC Name

ethyl 2-cyano-2-diazoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-2-10-5(9)4(3-6)8-7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXBOKDQFUVPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40798055
Record name 2-Cyano-2-diazonio-1-ethoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40798055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65950-84-7
Record name 2-Cyano-2-diazonio-1-ethoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40798055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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